2-Bromo-2-methylpropanal

Overview

Description

2-Bromo-2-methylpropane, also referred to as tert-Butyl bromide, is an organic compound with the formula Me3CBr (Me = methyl). This organobromine compound is used as a standard reagent in synthetic organic chemistry . It is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group .

Synthesis Analysis

The hydrolysis of 2-bromo-2-methylpropane follows an SN1 mechanism. The slow, rate-determining step involves bond breaking, while the second step is rapid because it involves the attraction of oppositely charged ions .Molecular Structure Analysis

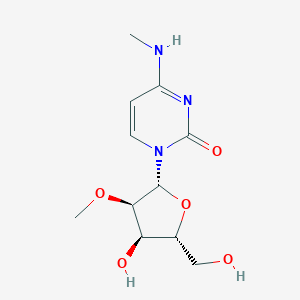

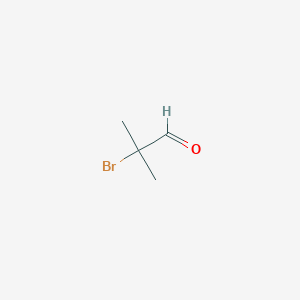

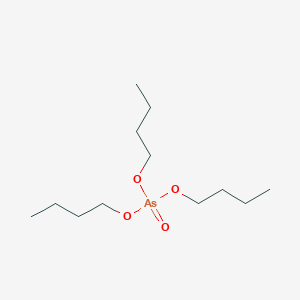

The molecular formula of 2-Bromo-2-methylpropanal is CHBrO. It has an average mass of 151.002 Da and a monoisotopic mass of 149.968018 Da .Chemical Reactions Analysis

2-Bromo-2-methylpropane is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group. It causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .Physical And Chemical Properties Analysis

2-Bromo-2-methylpropanal has a density of 1.4±0.1 g/cm3, a boiling point of 113.0±0.0 °C at 760 mmHg, and a vapor pressure of 21.2±0.2 mmHg at 25°C. Its enthalpy of vaporization is 35.2±3.0 kJ/mol, and it has a flash point of 50.3±7.2 °C .Scientific Research Applications

- 2-Bromo-2-methylpropanal serves as a versatile reactant in organic synthesis. It facilitates the introduction of the tert-butyl group into molecules. Researchers use it to modify organic compounds, enabling the incorporation of this functional group into complex structures .

- Scientists have employed 2-bromo-2-methylpropanal in the preparation of multifunctional silica colloids. These colloids are coated with quantum dots , which are semiconductor nanocrystals. The compound acts as a stabilizer, enhancing the stability and functionality of quantum dots for applications in nanotechnology and optoelectronics .

- In polymer chemistry, 2-bromo-2-methylpropanal plays a crucial role in the synthesis of dextran macroinitiators. By partially esterifying the hydroxyl groups of dextran (a polysaccharide), researchers create initiators for ATRP. ATRP is a controlled polymerization technique used to create well-defined polymer architectures .

- The compound induces specific chemical transformations in nucleosides. It causes the massive deguanylation of guanine-based nucleosides and the massive deadenylation of adenine-based nucleosides. These modifications are valuable for studying nucleic acids and their interactions .

- Researchers utilize 2-bromo-2-methylpropanal for bioconjugation strategies. By selectively reacting with amino groups (such as those in proteins or peptides), it allows the attachment of other functional moieties. This enables the design of bioactive molecules and targeted drug delivery systems .

- The compound contributes to the synthesis of flavor and fragrance compounds. Its unique structure can be incorporated into various aromatic molecules, enhancing their olfactory properties. Flavor chemists use it to create novel food additives and fragrances .

Organic Synthesis and Functional Group Introduction

Quantum Dot Stabilization

Atom Transfer Radical Polymerization (ATRP)

Nucleoside Modification

Chemical Biology and Bioconjugation

Flavor and Fragrance Chemistry

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-bromo-2-methylpropane, interact with nucleosides .

Mode of Action

2-Bromo-2-methylpropanal, like its analog 2-Bromo-2-methylpropane, likely undergoes a nucleophilic substitution reaction . This reaction, known as SN1, involves the interaction of the compound with aqueous hydroxide ions . The reaction is unimolecular, meaning only the haloalkane molecule is involved in the slow rate-determining step .

Biochemical Pathways

It’s known that 2-bromo-2-methylpropane causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . This suggests that 2-Bromo-2-methylpropanal may also interact with nucleosides and potentially affect pathways involving these molecules.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , and it’s insoluble in water but miscible with organic solvents . These properties could influence its bioavailability and distribution within the body.

Result of Action

It’s known that 2-bromo-2-methylpropane causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . This suggests that 2-Bromo-2-methylpropanal may also interact with nucleosides and potentially affect cellular processes involving these molecules.

Action Environment

The action, efficacy, and stability of 2-Bromo-2-methylpropanal can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in organic environments

Safety and Hazards

2-Bromo-2-methylpropane is classified as a flammable liquid (Category 2, H225). It is highly flammable and produces vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .

Future Directions

properties

IUPAC Name |

2-bromo-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTWFFAVGWWIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342068 | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-methylpropanal | |

CAS RN |

13206-46-7 | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the unique reactions 2-Bromo-2-methylpropanal can undergo?

A1: 2-Bromo-2-methylpropanal exhibits interesting reactivity due to the presence of both an aldehyde and a bromine atom at the alpha position. For instance, it can participate in Darzens-type condensations with methyl chloroacetate. Interestingly, while aliphatic α-chloroaldehydes typically yield 4-chloro-2,3-epoxyalkanoates in this reaction, 2-Bromo-2-methylpropanal predominantly forms α-chloro-γ,γ-dimethyl-Δα,β-butenolide. [] This difference in product formation highlights the influence of the bromine atom and methyl substituents on the reaction pathway.

Q2: Can 2-Bromo-2-methylpropanal be used to access other functional groups?

A2: Yes, the tosylhydrazone derivative of 2-Bromo-2-methylpropanal acts as a versatile intermediate for accessing α-phenylthio or α-phenylseleno derivatives. [] By reacting the tosylhydrazone with thiophenol or benzeneselenol in the presence of triethylamine, the corresponding substituted products can be obtained. This method provides an alternative pathway to introduce sulfur or selenium functionalities into molecules, expanding the synthetic utility of 2-Bromo-2-methylpropanal.

Q3: Are there any readily available derivatives of 2-Bromo-2-methylpropanal that offer different reactivity?

A3: Yes, 2-chloro-2-methylpropanal N-isopropylimine, a commercially available imine derivative of 2-chloro-2-methylpropanal, has been explored as a versatile reagent in organic synthesis. [] This compound can be utilized for various transformations, including the synthesis of 1-aza-1,3-dienes, α-amino acetals, allylic amines, α,β-unsaturated aldehydes, and more. This highlights the potential of exploring derivatives of 2-Bromo-2-methylpropanal for accessing a wider range of synthetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)